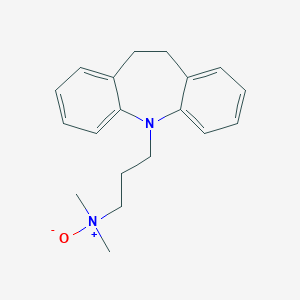

Imipramine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Imipramine N-oxide (CAS 6829-98-7) is a highly polar, tertiary amine-oxidized derivative of the tricyclic antidepressant (TCA) imipramine. Functioning both as an active prodrug and a major phase I metabolite, it is characterized by the presence of a hydrophilic N-oxide functional group that significantly alters its pharmacokinetic and physicochemical profile compared to the parent compound [1]. In analytical and drug metabolism and pharmacokinetics (DMPK) environments, it serves as an indispensable reference material for quantifying N-oxygenation pathways. Commercially, it is prioritized by forensic, clinical, and pharmaceutical laboratories requiring exact mass and retention time calibration for LC-MS/MS workflows, particularly when differentiating between closely related isomeric TCA metabolites[2].

Substituting imipramine N-oxide with its parent compound (imipramine) or alternative metabolites (such as desipramine or 2-hydroxyimipramine) fundamentally compromises analytical and pharmacological integrity. In mass spectrometry workflows, imipramine N-oxide shares an identical mass-to-charge ratio (m/z 297.2 [M+H]+) with ring-hydroxylated metabolites like 10-hydroxyimipramine, meaning generic TCA standards or parent drugs cannot resolve these isobaric interferences[1]. Furthermore, from a metabolic standpoint, N-oxidation is driven by distinct enzymatic pathways (such as Flavin-containing monooxygenases) compared to the CYP450-driven N-demethylation that produces desipramine[2]. Consequently, utilizing the exact N-oxide standard is non-negotiable for laboratories mapping specific clearance mechanisms or validating high-resolution ion mobility separation methods.

Isobaric Resolution in High-Resolution Mass Spectrometry (cIMS)

In advanced LC-MS/MS and cyclic Ion Mobility Spectrometry (cIMS) workflows, imipramine N-oxide must be explicitly procured to establish accurate Collision Cross Section (CCS) values against its isomers. Research demonstrates that imipramine N-oxide, 2-hydroxyimipramine, and 10-hydroxyimipramine all present at m/z 297.1967 [M+H]+ and co-elute or overlap after a single cIMS pass. Baseline resolution of the N-oxide from the 2-hydroxy isomer requires up to 25 passes in a cyclic array to achieve a resolution of 325 (Ω/∆Ω) [1]. Relying on the parent imipramine (m/z 281.2) fails to provide the necessary isotopic and structural calibration for this oxygenated fraction.

| Evidence Dimension | Mass Spectrometry Isomeric Resolution (cIMS passes required) |

| Target Compound Data | Imipramine N-oxide (m/z 297.1967): Requires 25 cyclic passes for baseline separation from 2-hydroxy isomer |

| Comparator Or Baseline | Imipramine (parent): m/z 281.2 (Not isobaric, cannot be used for oxygenated metabolite calibration) |

| Quantified Difference | Absolute necessity of exact N-oxide standard to resolve m/z 297 isobaric overlap |

| Conditions | SELECT SERIES Cyclic IMS, positive electrospray ionization |

Analytical buyers must procure the exact N-oxide to calibrate ion mobility and LC-MS systems, ensuring accurate quantification of specific metabolic pathways without isobaric interference.

Metabolic Pathway Tracking (N-Oxidation vs. N-Demethylation)

Imipramine metabolism diverges into multiple distinct pathways, necessitating specific standards for each. While N-demethylation yields desipramine (a secondary amine), N-oxidation yields imipramine N-oxide. These pathways exhibit different intrinsic clearance rates across species liver microsomes. The N-oxide metabolite serves as the exclusive marker for the N-oxygenation pathway, which cannot be tracked using desipramine or ring-hydroxylated standards [1].

| Evidence Dimension | Metabolic Pathway Specificity |

| Target Compound Data | Imipramine N-oxide: Exclusive marker for N-oxygenation clearance |

| Comparator Or Baseline | Desipramine: Marker for N-demethylation clearance |

| Quantified Difference | Orthogonal metabolic tracking; 0% cross-applicability for pathway quantification |

| Conditions | In-vitro human and animal liver microsome assays |

Toxicology and DMPK labs must purchase the N-oxide standard to accurately calculate the mass balance and clearance contribution of the N-oxidation pathway.

Pharmacological Prodrug Profile and Toxicity Reduction

When utilized as an active pharmaceutical ingredient, the N-oxide modification drastically alters the clinical toxicity profile compared to the parent imipramine. Clinical evaluations have demonstrated that the N-oxide acts as a prodrug with a faster onset of action while exhibiting significantly diminished anticholinergic side effects (such as dry mouth and orthostatic hypotension) [1]. This is attributed to the altered polarity and receptor binding affinity of the N-oxide group, which bioreduces in vivo back to the tertiary amine [2].

| Evidence Dimension | Anticholinergic and Orthostatic Toxicity |

| Target Compound Data | Imipramine N-oxide: Diminished anticholinergic side effects and faster onset |

| Comparator Or Baseline | Imipramine: High baseline anticholinergic burden |

| Quantified Difference | Qualitatively superior tolerability profile due to prodrug bioreduction mechanism |

| Conditions | Clinical pharmacological profiling and receptor binding assays |

For researchers developing novel TCA prodrugs or studying toxicity mitigation, the N-oxide provides a validated structural model for reducing anticholinergic burden.

LC-MS/MS and cIMS Method Development for DMPK

Because imipramine N-oxide is isobaric with 2-hydroxyimipramine and 10-hydroxyimipramine (m/z 297.2), it is an essential procurement item for analytical chemists developing high-resolution cyclic Ion Mobility Spectrometry (cIMS) or specialized LC gradients to separate oxygenated TCA metabolites[1].

In Vitro Liver Microsome Clearance Assays

In forensic and pharmaceutical toxicology, the compound is utilized as a definitive reference standard to quantify the N-oxygenation metabolic pathway in human, rat, or dog liver microsomes, distinguishing this clearance route from CYP-driven N-demethylation [2].

Prodrug and Reduced-Toxicity Pharmacological Modeling

Due to its diminished anticholinergic side effects and faster onset compared to parent imipramine, neuropharmacology researchers procure imipramine N-oxide to study in vivo bioreduction mechanisms and model safer tricyclic prodrug formulations[3].

References

- [1] Waters Corporation. Use of Predicted Versus Measured CCS Values from Different Instrument Platforms, and Isomer Separation on the SELECT SERIES Cyclic IMS.

- [2] Longdom Publishing. Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes. 2012.

- [3] MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs. 2021.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

20438-98-6 (hydrochloride salt/solvate)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AA - Non-selective monoamine reuptake inhibitors

N06AA03 - Imipramine oxide

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2